1-Hydroxypiperidine-2-carboxylic acid

Descripción

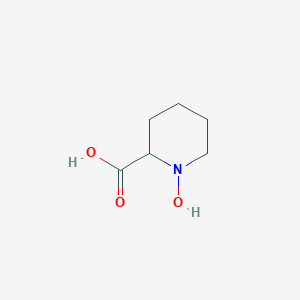

1-Hydroxypiperidine-2-carboxylic acid (NHP) is a cyclic amino acid derivative with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . Its structure features a piperidine ring substituted with a hydroxyl group at the 1-position and a carboxylic acid group at the 2-position. NHP is a chiral compound, with the (2S)-enantiomer being biologically relevant .

Biological Significance:

NHP is a plant metabolite critical for systemic acquired resistance (SAR), a defense mechanism activated upon pathogen attack. It accumulates in plant leaves post-infection, coordinating with salicylic acid to induce immunity against bacterial and oomycete pathogens .

Propiedades

IUPAC Name |

1-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)5-3-1-2-4-7(5)10/h5,10H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWARTPIJFHCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35285-20-2 | |

| Record name | NSC109552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Métodos De Preparación

Reaction Mechanism and Catalytic Systems

Hydrogenation typically employs palladium-on-carbon (Pd/C) catalysts under high-pressure hydrogen (3–5 MPa) and elevated temperatures (80–100°C). The process reduces the pyridine ring to piperidine while preserving the carboxylic acid functionality. For example, 4-pyridinecarboxylic acid undergoes complete hydrogenation to 4-piperidinecarboxylic acid with >95% yield under optimized conditions. Adapting this method for this compound would require starting with a hydroxypyridine-2-carboxylic acid precursor, though such substrates are less commonly reported.

Table 1: Hydrogenation Conditions and Yields for Analogous Piperidinecarboxylic Acids

Key variables influencing yield include catalyst loading (0.5–1.0 wt%), solvent polarity (aqueous systems preferred), and reaction duration (3–6 hours). Post-hydrogenation, the crude product is purified via vacuum distillation to remove 50% of the aqueous solvent, followed by methanol-induced crystallization.

Hydroxylation of Piperidinecarboxylic Acid Precursors

Direct hydroxylation of piperidine-2-carboxylic acid at the 1-position presents challenges due to the steric hindrance and electronic effects of the carboxylic acid group. However, enzymatic and chemical hydroxylation strategies have been explored for related compounds.

Enzymatic Hydroxylation Using Dioxygenases

Fe(II)/α-ketoglutarate-dependent dioxygenases catalyze regio- and stereoselective hydroxylation of pipecolic acid derivatives. For instance, L-pipecolic acid is hydroxylated to 5-hydroxy-L-pipecolic acid with >90% enantiomeric excess (e.e.) in bacterial systems. While no studies directly report 1-hydroxylation, enzyme engineering could theoretically enable this modification.

Chemical Hydroxylation via Radical Intermediates

Radical-based methods using peroxide initiators (e.g., tert-butyl hydroperoxide) and transition-metal catalysts (e.g., Fe(II)) have achieved C–H hydroxylation in aliphatic amines. In one model system, N-methylpiperidine was hydroxylated at the 3-position with 60% yield using Fe(acac)₂ and H₂O₂. Adapting this for this compound would require protecting the carboxylic acid group to prevent side reactions.

Post-Synthesis Processing and Purification

Solvent Removal and Crystallization

Post-hydrogenation, the reaction mixture is concentrated under vacuum (−0.090 MPa) to remove ∼50% of the water, after which methanol is added to induce crystallization. Cooling to 0–10°C ensures maximal product recovery. For 4-piperidinecarboxylic acid, this process achieves >98% purity and a melting point exceeding 300°C.

Chromatographic Purification

Chiral HPLC with polarimetric detection resolves enantiomers of hydroxypiperidinecarboxylic acids. Using a Chiralpak IC column and hexane/isopropanol mobile phase, baseline separation of (2R,3S)-3-hydroxypiperidine-2-carboxylic acid from its enantiomer has been demonstrated. Similar methods could be applied to this compound.

Comparative Analysis of Synthesis Routes

Table 2: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | High yield (85–97%); industrial scalability | Requires hydroxypyridine precursors | Commercial production |

| Enzymatic Hydroxylation | Stereoselective; mild conditions | Low substrate scope; enzyme stability issues | Lab-scale |

| Chemical Hydroxylation | No specialized precursors | Low regioselectivity; side reactions | Limited applicability |

Catalytic hydrogenation remains the most viable route for large-scale synthesis, whereas enzymatic methods offer superior stereocontrol for research-grade applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-Hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different hydroxylated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Hydroxypiperidine-2-carboxylic acid is primarily recognized for its role in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the development of:

- Analgesics : The compound is utilized in creating pain-relief medications, enhancing their efficacy.

- Anti-inflammatory Drugs : Its derivatives are involved in formulating drugs that reduce inflammation, contributing to treatments for conditions like arthritis and other inflammatory diseases .

Peptide Synthesis

The compound is instrumental in peptide synthesis, where it enhances the stability and bioavailability of therapeutic peptides. This application is crucial in developing peptide-based drugs that require improved pharmacokinetic properties to be effective in clinical settings .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways. This research helps elucidate biological processes and mechanisms, contributing valuable insights into cellular functions and disease states .

Organic Synthesis

As a versatile building block in organic chemistry, this compound facilitates the creation of complex molecules with specific functional groups. It is particularly useful for synthesizing compounds with desired chemical properties, making it a valuable tool in the development of new materials and chemicals .

Drug Formulation

The properties of this compound make it suitable for formulating drug delivery systems. Its ability to improve the efficacy and targeted delivery of medications has implications for enhancing therapeutic outcomes in various treatments .

Catalysis and Sustainable Chemistry

Research indicates that this compound can bind as a dianion to early transition metal ions (e.g., vanadium(V) or molybdenum(VI)). This interaction is significant for sustainable oxidation catalysis, particularly in natural product synthesis and bleaching processes . The ability to activate peroxides at low temperatures opens new avenues for environmentally friendly chemical processes.

Case Study 1: Pharmaceutical Applications

A study highlighted the synthesis of novel analgesics using this compound as an intermediate. The resulting compounds demonstrated enhanced pain-relief efficacy compared to traditional analgesics, showcasing the compound's potential in pharmaceutical innovation.

Case Study 2: Biochemical Research

In another study focusing on metabolic pathways, researchers utilized this compound to explore its role in lysine metabolism within neural tissues. The findings provided insights into neurological conditions linked to lysine derivatives, emphasizing the compound's relevance in understanding metabolic disorders .

Mecanismo De Acción

The mechanism of action of 1-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Physicochemical Properties :

- Solubility : Highly soluble in DMSO (up to 80 mg/mL) .

- Storage : Stable at -20°C under inert atmosphere .

- Hazards : Classified as flammable (H228) and irritant (H315, H319) .

Comparison with Structurally Similar Compounds

Pipecolic Acid (Piperidine-2-carboxylic Acid)

- Molecular Formula: C₆H₁₁NO₂ .

- Molecular Weight : 129.16 g/mol.

- Key Differences : Lacks the 1-hydroxyl group present in NHP.

- Safety: No classified hazards, unlike NHP .

N-Cbz-2-Piperidinecarboxylic Acid

- Molecular Formula: C₁₄H₁₇NO₄ .

- Molecular Weight : 263.29 g/mol.

- Key Differences : Contains a carbobenzyloxy (Cbz) protecting group, enhancing steric bulk and altering reactivity.

- Synthesis : Requires protective groups (e.g., Cbz) and coupling agents (HOBt/EDC), unlike NHP’s direct hydroxylation methods .

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

- Molecular Formula: C₆H₅NO₄ .

- Molecular Weight : 155.11 g/mol.

- Key Differences : Features a pyridine ring with a ketone group, increasing acidity and altering solubility compared to NHP.

Structural and Functional Analysis

Impact of Functional Groups

Key Observations :

- The 1-hydroxyl group in NHP is critical for its role in plant immunity, distinguishing it from non-hydroxylated analogs like pipecolic acid.

- Protecting groups (e.g., Cbz) in synthetic derivatives reduce bioavailability for biological interactions.

Actividad Biológica

1-Hydroxypiperidine-2-carboxylic acid (1-HPCA) is a compound that has garnered attention for its significant biological activity across various fields, including pharmacology and plant biology. This article delves into the compound's mechanisms of action, its interactions with biological systems, and its potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both hydroxyl and carboxylic functional groups, which contribute to its unique reactivity and biological properties. The compound's molecular formula is , and its structure allows it to participate in nucleophilic substitutions and electrophilic additions, influencing its interactions within biological systems.

The biological activity of 1-HPCA can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes and receptors, potentially acting as an inhibitor or substrate. This interaction can modulate enzyme activity, leading to various biological effects.

- Neurotransmitter Modulation : Preliminary studies suggest that 1-HPCA may influence neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Plant Resistance Induction : Research has shown that 1-HPCA can prime plants against pathogens by activating underlying signaling mechanisms without directly inducing pathogenesis-related genes. This priming effect enhances the plant's resistance to infections .

Pharmacological Potential

1-HPCA has demonstrated promise in several pharmacological contexts:

- Neurological Disorders : Due to its ability to modulate neurotransmitter activity, 1-HPCA is being investigated for potential therapeutic applications in neurology and psychiatry.

- Antimicrobial Activity : The compound has been explored for its ability to restore antibiotic efficacy against resistant bacteria, particularly in combination therapies .

Plant Biology

In the context of plant biology, 1-HPCA serves as a bioactive compound that enhances resistance against various pathogens:

- Induced Resistance : Studies indicate that treatment with 1-HPCA can lead to increased levels of resistance in plants such as Arabidopsis thaliana against bacterial, fungal, or viral infections. This is achieved through the activation of specific defense responses .

- Mechanism of Action : The compound primes the plant's immune system by enhancing the expression of defense-related genes and metabolites without expending significant energy resources .

Research Findings

Recent studies have provided valuable insights into the biological activity of 1-HPCA. Below are key findings summarized in tables for clarity.

Table 1: Summary of Pharmacological Studies on this compound

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Hydroxypiperidine | C5H11NO | Hydroxylated derivative of piperidine |

| N-Hydroxy-L-pipecolic acid | C6H11NO3 | Chiral center with L configuration |

| 5-Hydroxypiperidine-2-carboxylic acid | C6H11NO3 | Similar structure but different functional groups |

Case Studies

Recent case studies have highlighted the effectiveness of 1-HPCA in various applications:

- Case Study on Plant Pathogen Resistance : In a controlled study involving Arabidopsis thaliana, plants treated with 1-HPCA exhibited a marked increase in resistance to Pseudomonas syringae, demonstrating the compound's role in enhancing plant immunity through priming mechanisms .

- Pharmacological Exploration : A study assessing the impact of 1-HPCA on neurotransmitter levels showed promising results in animal models, suggesting potential therapeutic pathways for treating mood disorders.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.